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Abstract
N-tert-Butyldiethanolamine (t-BuDEA), a sterically hindered tertiary amino-diol, has emerged

as a versatile tripodal ligand in coordination chemistry. Its unique architecture, featuring a

central nitrogen donor and two hydroxyl arms, facilitates the formation of a diverse array of

multinuclear metal complexes with intriguing structural motifs and physicochemical properties.

This technical guide provides a comprehensive overview of t-BuDEA's role in coordination

chemistry, detailing its synthesis, coordination behavior with various metal ions, and the

structural characteristics of the resulting complexes. Emphasis is placed on experimental

protocols for the synthesis of both the ligand and its coordination compounds, alongside a

compilation of quantitative structural and spectroscopic data. Furthermore, potential

applications, particularly in the realm of materials science and corrosion inhibition, are

explored.

Introduction
N-tert-Butyldiethanolamine, systematically named 2-[tert-butyl(2-hydroxyethyl)amino]ethanol,

is an organic compound featuring a tertiary amine linked to a bulky tert-butyl group and two

ethanol arms. This combination of a sterically demanding substituent and flexible coordinating

arms makes t-BuDEA an excellent candidate for the construction of complex inorganic

architectures. In its deprotonated form, t-BuDEA acts as a tridentate N,O,O-donor ligand,

capable of chelating to a single metal center or bridging multiple metal ions to form high-
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nuclearity clusters.[1][2] The steric hindrance provided by the tert-butyl group plays a crucial

role in influencing the coordination geometry and nuclearity of the resulting metal complexes,

often leading to the isolation of novel structural types.

Synthesis of N-tert-Butyldiethanolamine
The synthesis of N-tert-Butyldiethanolamine is typically achieved through the reaction of tert-

butylamine with ethylene oxide.[3] This process, known as ethoxylation, is generally performed

under controlled temperature and pressure in the presence of a catalyst to ensure high yield

and purity.[4]

Experimental Protocol: Synthesis of N-tert-
Butyldiethanolamine
The following protocol is based on a patented industrial synthesis method:[4]

Reactor Preparation: A suitable reactor is charged with a catalyst (e.g., Lewis acids like

aluminum chloride or zinc chloride, or alkali-metal hydroxides). The reactor is then purged

with nitrogen to create an inert atmosphere.

Initial Charging: A vacuum is applied to the reactor (pressure between -0.1 MPa and -0.03

MPa). Metered tert-butylamine is then added to the reactor.

Reaction Conditions: The temperature of the reactor is raised to between 50-160 °C.

Ethylene Oxide Addition: Metered ethylene oxide is slowly introduced into the reactor,

ensuring the temperature is maintained between 50-160 °C and the pressure is kept

between 0-0.8 MPa. The molar ratio of ethylene oxide to tert-butylamine is typically in the

range of 1.5-2.5.

Reaction Completion and Work-up: The reaction is allowed to proceed until completion. The

resulting mixture containing N-tert-Butyldiethanolamine is then subjected to post-treatment

to obtain the crude product.

Purification: The crude product is purified by vacuum distillation or rectification to yield pure

N-tert-Butyldiethanolamine.
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Coordination Chemistry of N-tert-
Butyldiethanolamine
N-tert-Butyldiethanolamine has been extensively utilized in the synthesis of polymetallic

complexes, particularly those involving transition metals and lanthanides. The ligand's ability to

act as a bridging moiety, in conjunction with other ligands such as carboxylates, has led to the

formation of high-nuclearity clusters with interesting magnetic and structural properties.

Synthesis of Metal Complexes
The synthesis of metal complexes with t-BuDEA typically involves a one-pot reaction between a

metal salt (or a mixture of metal salts), the t-BuDEA ligand, and often a co-ligand in a suitable

solvent.

Experimental Protocol: Synthesis of a Heterometallic
[MnIII5LnIII8] Complex
The following is a representative protocol for the synthesis of tridecanuclear manganese-

lanthanide complexes:[1]

Reactant Preparation: A solution of N-tert-butyldiethanolamine (H2L), Mn(OAc)2·4H2O,

and a lanthanide nitrate salt (e.g., Ln(NO3)3·6H2O) is prepared in acetonitrile (MeCN).

Co-ligand Addition: Pivalic acid (pivH) is added to the reaction mixture.

Reaction Conditions: The reaction is carried out under ambient conditions.

Crystallization: The resulting solution is allowed to stand, leading to the formation of

crystalline product.

Isolation: The crystals are isolated by filtration, washed with a suitable solvent, and air-dried.
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Structural and Spectroscopic Characterization
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The complexes of N-tert-Butyldiethanolamine are typically characterized by a suite of

analytical techniques to elucidate their structure and bonding.

X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state

structure of t-BuDEA complexes. These studies have revealed a variety of coordination modes

for the deprotonated ligand (t-BuDEA2-), including acting as a chelating ligand to a single metal

ion and, more commonly, as a bridging ligand connecting multiple metal centers. The steric

bulk of the tert-butyl group often directs the assembly of high-nuclearity clusters. For instance,

in heterometallic Co(III)-Ln(III) complexes, the doubly deprotonated ligand bridges the metal

centers, contributing to the formation of tetranuclear, pentanuclear, and even octanuclear

cores.[2]

Table 1: Representative Crystallographic Data for a Co(III)-Y(III) Complex with a related N-

butyldiethanolamine ligand[2]

Parameter Value

Formula [Co2Y2(OH)2(ib)4(bdea)2(NO3)2]·2MeCN

Crystal System Monoclinic

Space Group P21/n

Co-O Bond Distances (Å) 1.887(4) - 1.964(5)

Co-N Bond Distances (Å) 1.969(4) - 1.999(6)

Coordination Geometry (Co) Distorted Octahedral (NO5)

Data for N-butyldiethanolamine (bdea) complex is presented as a close analog.
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Infrared (IR) Spectroscopy: The IR spectrum of free N-tert-Butyldiethanolamine exhibits a

broad absorption band in the region of 3300-3500 cm-1, characteristic of the O-H stretching

vibrations of the hydroxyl groups. Upon coordination to a metal center and deprotonation of the

hydroxyl groups, this band disappears or is significantly shifted. The C-N and C-O stretching

vibrations, typically observed in the fingerprint region (1000-1300 cm-1), also show shifts upon

complexation, providing evidence of coordination. In complexes containing co-ligands like

carboxylates, characteristic asymmetric and symmetric COO- stretching vibrations are also

observed.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectroscopy are

valuable for characterizing the free ligand and its diamagnetic complexes. The 1H NMR

spectrum of t-BuDEA shows characteristic signals for the tert-butyl protons and the methylene

protons of the ethanol arms.[5] Upon coordination, these signals may shift or broaden

depending on the metal ion and the coordination mode.

Table 2: Spectroscopic Data for N-tert-Butyldiethanolamine

Technique Key Features

FT-IR (cm-1)
~3400 (broad, O-H stretch), ~2960 (C-H

stretch), ~1040 (C-O stretch)[6][7]

1H NMR (ppm)
Signals corresponding to -C(CH3)3, -N-CH2-,

and -CH2-OH protons[5]

13C NMR (ppm)

Resonances for the quaternary carbon and

methyl carbons of the tert-butyl group, and the

methylene carbons of the ethanol arms[8]

Applications
While the primary focus of research on N-tert-Butyldiethanolamine complexes has been on

their fundamental coordination chemistry and magnetic properties, the ligand itself and its

derivatives have shown promise in several applications.

Corrosion Inhibition
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N-tert-Butyldiethanolamine and polymers derived from it have been investigated as corrosion

inhibitors for carbon steel, particularly in acidic environments.[1][9] The mechanism of inhibition

involves the adsorption of the molecule onto the metal surface. The nitrogen and oxygen atoms

of t-BuDEA act as active centers, donating lone pairs of electrons to the vacant d-orbitals of the

iron atoms on the steel surface, forming a protective film that impedes the corrosion process.[9]

[10] This adsorption is considered to be a physisorption process.[1][11]

Click to download full resolution via product page

Precursors for Materials
The multinuclear complexes formed with t-BuDEA, especially the heterometallic 3d-4f clusters,

are of interest in materials science as potential single-molecule magnets (SMMs) or as

precursors for the synthesis of nanoscale magnetic materials. The ability to control the

nuclearity and composition of these clusters through synthetic design opens up avenues for

tuning their magnetic properties.

Conclusion
N-tert-Butyldiethanolamine has proven to be a valuable and versatile ligand in coordination

chemistry. Its tripodal nature and the steric influence of the tert-butyl group enable the rational

design and synthesis of a wide range of multinuclear metal complexes with diverse structures

and interesting physical properties. The detailed experimental protocols and characterization

data presented in this guide serve as a valuable resource for researchers in inorganic

chemistry, materials science, and related fields. Further exploration of the catalytic potential of

t-BuDEA complexes and their application in areas such as drug development remains a

promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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